Methyl 4-bromo-5-methoxythiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-5-methoxythiophene-2-carboxylate typically involves the bromination of a methoxythiophene derivative followed by esterification. One common method involves the reaction of 4-bromo-5-methoxythiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Various aryl and alkyl derivatives can be formed through substitution reactions.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Dihydrothiophenes are formed through reduction reactions.
Scientific Research Applications
Methyl 4-bromo-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Materials Science: It is employed in the fabrication of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-methoxythiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The thiophene ring provides structural stability and electronic properties that enhance its effectiveness .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-methoxythiophene-3-carboxylate
- Methyl 5-bromo-4-methoxythiophene-2-carboxylate
- Methyl 4-chloro-5-methoxythiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-5-methoxythiophene-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups on the thiophene ring. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
methyl 4-bromo-5-methoxythiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLKSVJLPJEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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